![molecular formula C10H15N B029892 N-methyl-3-phenylpropan-1-amine CAS No. 23580-89-4](/img/structure/B29892.png)
N-methyl-3-phenylpropan-1-amine
Vue d'ensemble
Description
“N-methyl-3-phenylpropan-1-amine”, also known as N-Methyl-PPPA, is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly from diphenhydramine in the early 1970s while in search of new antidepressants, but was never marketed . It is closely related structurally to fluoxetine, atomoxetine, and nisoxetine .
Molecular Structure Analysis
The molecular formula of “N-methyl-3-phenylpropan-1-amine” is C10H15N . The molar mass is 149.23 g/mol . The IUPAC name is N-Methyl-3-phenoxy-3-phenyl-1-propanamine .Applications De Recherche Scientifique
Neurodegenerative Disorders
“N-methyl-3-phenylpropan-1-amine” is a derivative of propargylamines, which are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Specifically, Deprenyl (selegiline), a propargylamine derivative, has an antiapoptotic function, making it useful for symptomatic and neuroprotective treatment .
Monoamine Oxidase Inhibitor
Pargyline, another derivative of propargylamines, is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
Treatment for Type 1 Diabetes
As a MAO inhibitor, pargyline is also used for treating type 1 diabetes . It helps manage the cardiovascular complications associated with the disease .
Cancer Treatments
Pargyline inhibits lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline enhances LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
Parkinson’s Disease Treatment
Rasagiline and selegiline, also derivatives of propargylamines, are MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease . The neuroprotective effects of rasagiline were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .
Fragrance Ingredient
“(3-Phenylpropyl)methylamine” gives a pleasant hyacinth-mignonette odor and an apricot-like taste, making it extensively used in foods, beverages, and cosmetics as a fragrance ingredient .
Pharmaceutical Applications
“(3-Phenylpropyl)methylamine” is also the substrate for the production of a fragrance ingredient 3-phenylpropyl acetate , and a pharmaceutical phenprobamate, which is a central skeletal muscle relaxant for treatment of muscle cramps and spasticity .
Chemical Industry Applications
“(3-Phenylpropyl)methylamine” acts as the reactant for the synthesis of amines, ethers, and other chemicals with applications in coatings, resins, and pharmaceutical building blocks .
Mécanisme D'action
Target of Action
It has been suggested that it may interact with trypsin-1 and trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .
Mode of Action
It is structurally related to fluoxetine, atomoxetine, and nisoxetine , which are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
Given its structural similarity to fluoxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs), it may influence the serotonin and norepinephrine pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on its structural similarity to known snris, it may enhance neurotransmission in the brain, potentially affecting mood and cognition .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenylpropan-1-amine | |
CAS RN |
23580-89-4 | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-3-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-3-Phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?
A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using N-methyl-3-phenylpropan-1-amine as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the N-methyl-3-phenylpropan-1-amine moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.
Q2: How is N-methyl-3-phenylpropan-1-amine typically analyzed in pharmaceutical preparations?
A: Thin-layer chromatography (TLC) is a common technique for analyzing N-methyl-3-phenylpropan-1-amine, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of N-methyl-3-phenylpropan-1-amine and other related impurities in fluoxetine samples.
Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the N-methyl-3-phenylpropan-1-amine structure?
A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.